molecular formula C12H7NO5S B6399480 2-(5-Formylthiophen-2-YL)-4-nitrobenzoic acid CAS No. 1261963-03-4

2-(5-Formylthiophen-2-YL)-4-nitrobenzoic acid

Cat. No.: B6399480
CAS No.: 1261963-03-4
M. Wt: 277.25 g/mol
InChI Key: DWOUIKMSXSGOJA-UHFFFAOYSA-N
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Description

2-(5-Formylthiophen-2-YL)-4-nitrobenzoic acid is an organic compound that features a thiophene ring substituted with a formyl group and a benzoic acid moiety substituted with a nitro group

Properties

IUPAC Name

2-(5-formylthiophen-2-yl)-4-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7NO5S/c14-6-8-2-4-11(19-8)10-5-7(13(17)18)1-3-9(10)12(15)16/h1-6H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWOUIKMSXSGOJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C2=CC=C(S2)C=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10689522
Record name 2-(5-Formylthiophen-2-yl)-4-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261963-03-4
Record name 2-(5-Formylthiophen-2-yl)-4-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Formylthiophen-2-YL)-4-nitrobenzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Formylthiophen-2-YL)-4-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

    Substitution: Halogens (chlorine, bromine), sulfuric acid.

Major Products

    Oxidation: 2-(5-Carboxythiophen-2-YL)-4-nitrobenzoic acid.

    Reduction: 2-(5-Formylthiophen-2-YL)-4-aminobenzoic acid.

    Substitution: Various halogenated or sulfonated derivatives of the original compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Formylthiophen-2-YL)-4-nitrobenzoic acid is unique due to the presence of both a formyl group on the thiophene ring and a nitro group on the benzoic acid moiety. This combination of functional groups imparts distinct electronic properties and reactivity, making it valuable for various applications in chemistry, biology, and materials science .

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